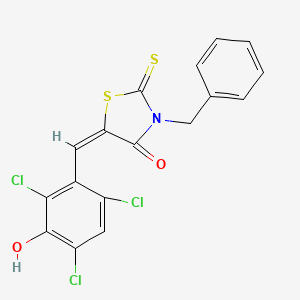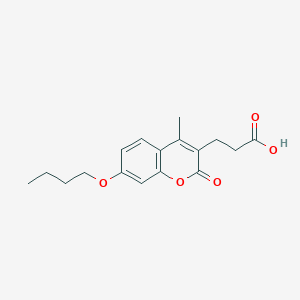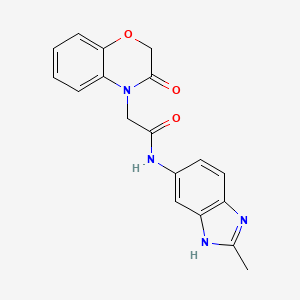
2-(4-chlorophenyl)-3,5-dimethyl-6-phenylpyrazine 1,4-dioxide
説明
2-(4-chlorophenyl)-3,5-dimethyl-6-phenylpyrazine 1,4-dioxide, also known as CPDD, is a heterocyclic compound that has been widely studied for its potential applications in various fields of science. CPDD has been found to possess unique properties that make it a promising candidate for use in scientific research. In
作用機序
The mechanism of action of 2-(4-chlorophenyl)-3,5-dimethyl-6-phenylpyrazine 1,4-dioxide is not fully understood, but it is believed to involve the inhibition of cellular processes that are essential for the growth and survival of cancer cells. This compound has been found to induce apoptosis, or programmed cell death, in cancer cells, which may be one of the mechanisms responsible for its anticancer activity.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. This compound has also been found to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.
実験室実験の利点と制限
One of the advantages of 2-(4-chlorophenyl)-3,5-dimethyl-6-phenylpyrazine 1,4-dioxide is its high purity and good yields, which make it a suitable candidate for use in lab experiments. However, this compound is also highly reactive and may require careful handling to prevent degradation or other unwanted reactions.
将来の方向性
There are many potential future directions for the study of 2-(4-chlorophenyl)-3,5-dimethyl-6-phenylpyrazine 1,4-dioxide, including the development of new anticancer agents based on its structure, the synthesis of new materials using this compound as a sensitizer, and the development of new catalysts for environmental applications. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science.
科学的研究の応用
2-(4-chlorophenyl)-3,5-dimethyl-6-phenylpyrazine 1,4-dioxide has been found to have potential applications in various fields of science, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent, as it has been found to inhibit the growth of cancer cells. In materials science, this compound has been studied for its potential as a sensitizer in dye-sensitized solar cells. In environmental science, this compound has been studied for its potential as a catalyst for the degradation of organic pollutants.
特性
IUPAC Name |
2-(4-chlorophenyl)-3,5-dimethyl-4-oxido-6-phenylpyrazin-1-ium 1-oxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-12-17(14-6-4-3-5-7-14)21(23)18(13(2)20(12)22)15-8-10-16(19)11-9-15/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQOPPBHEFQEND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([N+](=O)C(=C(N1[O-])C)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl 4-{[({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B4711359.png)
![3-{[(3,4-dichlorophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4711367.png)


![1-(1-adamantyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4711381.png)
![N-{5-[(2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylacrylamide](/img/structure/B4711388.png)
![9-ethyl-3-[(4-ethyl-1-piperazinyl)methyl]-9H-carbazole](/img/structure/B4711397.png)

![2-methyl-3-phenyl-5-[(2-pyrimidinylthio)methyl]pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4711411.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-{5-[(4-bromophenoxy)methyl]-2-furyl}-2-cyanoacrylamide](/img/structure/B4711412.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(2-ethoxyphenyl)propyl]-4-piperidinecarboxamide](/img/structure/B4711427.png)
![methyl 4-{[3-(2-hydroxyethyl)-4-(2-phenylethyl)-1-piperazinyl]methyl}benzoate](/img/structure/B4711430.png)
![N-(4-chlorobenzyl)-2-[(2-methoxyethyl)thio]benzamide](/img/structure/B4711443.png)